DSP Crosslinker
Overview
Description
Dithio-bis(succinimidyl propionate), commonly known as DSP or Lomant’s Reagent, is a homobifunctional crosslinker. It is a water-insoluble compound that contains N-hydroxysuccinimide (NHS) ester groups at both ends of an 8-carbon spacer arm. DSP is primarily used for crosslinking proteins and other molecules containing primary amines. It is thiol-cleavable, meaning it can be broken down by reducing agents, making it useful for reversible crosslinking applications .
Mechanism of Action
Target of Action
The primary targets of the DSP Crosslinker, also known as Disuccinimido dithiobispropionate or Di(N-succinimidyl) 3,3’-dithiodipropionate, are proteins, specifically the primary amines found in the side chains of lysine residues and the N-terminus of polypeptides . The this compound is a homobifunctional crosslinker, meaning it can bind two identical molecules together .
Mode of Action
The this compound operates by forming covalent bonds with its targets. Specifically, it reacts with the amino groups of proteins, such as lysine residues . One molecule of this compound reacts with two proximal amino groups . This reaction results in the formation of a stable network of conjugated proteins .
Biochemical Pathways
The this compound affects the protein-protein interaction (PPI) pathways. By crosslinking proteins, it stabilizes the PPI and increases the chance of detecting interacting proteins . This is particularly useful in the study of protein complexes and intermolecular interactions .
Pharmacokinetics
It’s important to note that the this compound is sensitive to moisture and will hydrolyze if exposed . Therefore, it must be stored properly to maintain its efficacy .
Result of Action
The result of the this compound’s action is the formation of a stable network of conjugated proteins . This allows for the isolation and study of specific proteins and their interactions within a complex mixture . After the crosslinked proteins are purified, the linkers can be cleaved by reducing agents such as 2-mercaptoethanol or dithiothreitol (DTT), allowing for further analysis .
Action Environment
The action of the this compound is influenced by several environmental factors. It is sensitive to moisture and will hydrolyze if exposed, thus it should be stored under desiccated, inert gas . The reaction with proteins is optimal at a pH range from 7 to 9 .
Biochemical Analysis
Biochemical Properties
Di(N-succinimidyl) 3,3’-dithiodipropionate plays a crucial role in biochemical reactions by linking primary amino groups through its reactive N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines at pH 7-9, forming stable amide bonds and releasing N-hydroxysuccinimide as a byproduct . The compound is thiol-cleavable, meaning that the disulfide bond in its structure can be reduced by agents such as dithiothreitol (DTT), allowing for reversible crosslinking . Di(N-succinimidyl) 3,3’-dithiodipropionate interacts with various enzymes, proteins, and other biomolecules, including antibodies, receptors, and nucleic acids, facilitating the study of their interactions and functions .
Cellular Effects
Di(N-succinimidyl) 3,3’-dithiodipropionate has significant effects on cellular processes. It is cell-permeant, allowing it to cross cell membranes and interact with intracellular proteins . This crosslinker can influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing protein complexes and preventing the dissociation of transient interactions . For example, it has been used to fix tissue sections for immunostaining and microdissection, preserving the integrity of cellular structures and enabling the extraction of high-quality RNA .
Molecular Mechanism
The molecular mechanism of Di(N-succinimidyl) 3,3’-dithiodipropionate involves the formation of covalent bonds between primary amine groups on proteins and other biomolecules through its NHS esters . The disulfide bond in the compound’s structure can be cleaved by reducing agents, allowing for reversible crosslinking . This property is particularly useful for studying protein-protein interactions, as it enables the capture and subsequent release of interacting partners for further analysis . The crosslinker can also modify lysine residues involved in substrate or antigen binding, potentially affecting the activity of enzymes and antibodies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(N-succinimidyl) 3,3’-dithiodipropionate can change over time due to its stability and degradation. The compound is moisture-sensitive and can hydrolyze if exposed to humidity . It is typically stored at -20°C under desiccated, inert gas to maintain its stability . Over time, the crosslinker may degrade, affecting its ability to form covalent bonds and potentially leading to reduced efficacy in crosslinking reactions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in preserving the integrity of protein complexes and cellular structures .
Dosage Effects in Animal Models
The effects of Di(N-succinimidyl) 3,3’-dithiodipropionate in animal models vary with different dosages. At lower concentrations, the crosslinker can effectively stabilize protein interactions without causing significant toxicity . At higher doses, it may induce adverse effects, such as cellular stress or toxicity, due to excessive crosslinking and potential disruption of normal cellular functions . It is essential to optimize the dosage to achieve the desired crosslinking effects while minimizing any harmful impacts on the organism .
Metabolic Pathways
Di(N-succinimidyl) 3,3’-dithiodipropionate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s NHS esters react with primary amines, forming stable amide bonds and releasing N-hydroxysuccinimide . This reaction can affect metabolic flux and metabolite levels by modifying key proteins involved in metabolic processes . Additionally, the disulfide bond in the crosslinker can be reduced by thiol-containing compounds, influencing its activity and interactions within the cell .
Transport and Distribution
Within cells and tissues, Di(N-succinimidyl) 3,3’-dithiodipropionate is transported and distributed through passive diffusion due to its cell-permeant nature . The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Its ability to cross cell membranes allows it to reach intracellular targets and participate in crosslinking reactions within the cell .
Subcellular Localization
Di(N-succinimidyl) 3,3’-dithiodipropionate exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, depending on the presence of primary amine groups and reducing agents . Its activity and function can be affected by its localization, as crosslinking reactions may occur in different subcellular environments . For example, the crosslinker has been used to stabilize protein interactions in the plasma membrane, facilitating the study of receptor interactomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DSP is synthesized by reacting succinimidyl propionate with dithiobis(succinimidyl propionate). The reaction typically involves dissolving the reactants in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and allowing the reaction to proceed under controlled conditions .
Industrial Production Methods: In industrial settings, DSP is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is then purified and stored under desiccated conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: DSP undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester groups react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.
Cleavage Reactions: The disulfide bond in DSP can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol.
Common Reagents and Conditions:
Primary Amines: React with NHS ester groups to form amide bonds.
Reducing Agents: Such as DTT or 2-mercaptoethanol, used to cleave the disulfide bond in DSP.
Major Products:
Amide Bonds: Formed between DSP and primary amines.
N-hydroxysuccinimide: Released as a byproduct during the formation of amide bonds.
Scientific Research Applications
DSP is widely used in various scientific research applications, including:
Chemistry: For creating protein conjugates and studying protein-protein interactions.
Biology: Used in immunostaining and microdissection to fix tissues and preserve RNA integrity.
Medicine: Employed in the development of bioconjugates for therapeutic applications.
Industry: Utilized in the production of stable protein complexes and bioconjugates.
Comparison with Similar Compounds
Dithiobis(sulfosuccinimidyl propionate) (DTSSP): A water-soluble analog of DSP, used for crosslinking cell surface proteins.
Disuccinimidyl suberate (DSS): A non-cleavable analog of DSP, used for applications requiring stable spacer arms.
Uniqueness of DSP: DSP is unique due to its thiol-cleavable disulfide bond, which allows for reversible crosslinking. This property makes it particularly useful for applications where temporary crosslinking is desired, such as in the study of transient protein-protein interactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYPGCIGRDZWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206449 | |
Record name | Dithiobis(succinimidylpropionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Dithiobis(succinimidylpropionate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57757-57-0 | |
Record name | 3,3′-Dithiobis(succinimidyl propionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57757-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithiobis(succinimidylpropionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057757570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57757-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dithiobis(succinimidylpropionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disuccinimido dithiobispropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISUCCINIMIDO DITHIOBISPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVY5D0U6SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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